molecular formula C24H27NO4 B3897831 4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B3897831
M. Wt: 393.5 g/mol
InChI Key: OKZZSGZRRNTJTQ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BHMP and belongs to the class of pyrrol-2-one derivatives. BHMP has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of BHMP is not fully understood. However, it has been suggested that BHMP may interact with enzymes and receptors in cells to modulate their activity. BHMP has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. BHMP has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in cells.
Biochemical and Physiological Effects:
BHMP has been shown to have several biochemical and physiological effects. BHMP has been shown to induce apoptosis, which is a form of programmed cell death. BHMP has also been shown to inhibit cell proliferation and migration. In addition, BHMP has been shown to modulate the activity of enzymes and receptors in cells.

Advantages and Limitations for Lab Experiments

BHMP has several advantages for lab experiments. BHMP is a stable compound that can be synthesized through various methods. BHMP is also soluble in organic solvents, which makes it easy to handle in lab experiments. However, BHMP has some limitations for lab experiments. BHMP is a relatively new compound, and its mechanism of action is not fully understood. In addition, BHMP has not been extensively studied in vivo, which limits its potential applications.

Future Directions

There are several future directions for the study of BHMP. One future direction is to further investigate the mechanism of action of BHMP to understand how it modulates the activity of enzymes and receptors in cells. Another future direction is to study the potential applications of BHMP in vivo to understand its pharmacokinetics and pharmacodynamics. In addition, future studies could investigate the potential applications of BHMP in material science, such as its use in organic electronics and optoelectronics.

Scientific Research Applications

BHMP has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and material science. In medicinal chemistry, BHMP has been studied for its potential anticancer, anti-inflammatory, and antiviral properties. In pharmacology, BHMP has been studied for its potential to modulate the activity of enzymes and receptors. In material science, BHMP has been studied for its potential applications in organic electronics and optoelectronics.

properties

IUPAC Name

(4Z)-1-hexyl-4-[hydroxy(phenyl)methylidene]-5-(3-methoxyphenyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO4/c1-3-4-5-9-15-25-21(18-13-10-14-19(16-18)29-2)20(23(27)24(25)28)22(26)17-11-7-6-8-12-17/h6-8,10-14,16,21,26H,3-5,9,15H2,1-2H3/b22-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZZSGZRRNTJTQ-XDOYNYLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCN1C(/C(=C(\C2=CC=CC=C2)/O)/C(=O)C1=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 2
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 3
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 4
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 5
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
Reactant of Route 6
4-benzoyl-1-hexyl-3-hydroxy-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

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